1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)-
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Overview
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- is a complex organophosphorus compound It is known for its unique structure, which includes multiple nitrogen and phosphorus atoms arranged in a cyclic configuration
Preparation Methods
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- typically involves the reaction of phosphorus trichloride with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used[][2].
Scientific Research Applications
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar compounds to 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- include:
Hexachlorocyclotriphosphazene: Known for its use in flame retardants and as a precursor in the synthesis of other organophosphorus compounds.
Ethoxy (pentafluoro)cyclotriphosphazene: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Cyclo-bis (bromochlorophosphonitrile)-dichlorophosphonitrile:
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)-.
Properties
CAS No. |
86384-16-9 |
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Molecular Formula |
C18H36N9P3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2,2,4,4-tetrakis(aziridin-1-yl)-6,6-di(piperidin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C18H36N9P3/c1-3-7-22(8-4-1)28(23-9-5-2-6-10-23)19-29(24-11-12-24,25-13-14-25)21-30(20-28,26-15-16-26)27-17-18-27/h1-18H2 |
InChI Key |
OPDFYFLDZCPPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)N7CCCCC7 |
Origin of Product |
United States |
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